molecular formula C11H13NO4 B1280682 Tert-butyl 3-nitrobenzoate CAS No. 58656-99-8

Tert-butyl 3-nitrobenzoate

Cat. No. B1280682
CAS RN: 58656-99-8
M. Wt: 223.22 g/mol
InChI Key: SFFFYEGVQDWTNQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-nitrobenzoate (TBNB) is an organic compound that has been used in a variety of scientific and industrial applications. It is a nitroalkene that is synthesized from the reaction of tert-butyl alcohol and nitrobenzene. The compound is a colorless solid that has a melting point of about 66 °C and a boiling point of about 270 °C. TBNB has been used in the synthesis of other compounds, including nitroalkenes and nitroaromatics, and has been studied for its potential applications in drug design and development.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds : Tert-butyl 3-nitrobenzoate derivatives have been synthesized for various purposes. For instance, Gholivand et al. (2009) reported the synthesis of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound synthesized using tert-butyl amine. This compound was characterized using spectroscopic techniques and X-ray diffraction, highlighting its structural and conformational properties (Gholivand et al., 2009).

Chemical Reactions and Properties

  • Radical Nature and Complex Formation : Tert-butyl 3-nitrobenzoate derivatives exhibit unique chemical properties, including radical nature and complex formation. Tretyakov et al. (2019) explored the interaction of tert-butylamine with various fluorinated compounds, leading to the formation of functionalized perfluorinated phenyl tert-butyl nitroxides. These compounds exhibited magnetic properties and formed complexes with copper, demonstrating potential for studying metal-radical interactions (Tretyakov et al., 2019).

Supramolecular Chemistry

  • Formation of Supramolecular Systems : Tert-butyl 3-nitrobenzoate derivatives can be used in creating supramolecular structures. Yushkova et al. (2012) synthesized p-tert-butylthiacalix[4]arenes, which are capable of forming nanoscale particles and recognizing metal cations and dicarboxylic acids. These particles demonstrated the ability to form three-component supramolecular systems (Yushkova et al., 2012).

Kinetic Studies

  • Kinetic Isotope Effects : Fry and Badger (1975) investigated the kinetic isotope effect associated with the solvolysis of 2-tert-butyl-2-adamantyl p-nitrobenzoate, providing insights into steric effects and intramolecular interactions in chemical reactions. This study contributes to the understanding of kinetic processes in complex organic molecules (Fry & Badger, 1975).

Catalysis and Organic Synthesis

  • Catalytic Properties in Organic Reactions : Compounds derived from tert-butyl 3-nitrobenzoate are used in catalysis. Cheng et al. (2009) synthesized Ruthenium(II) nitrosyl complexes with pyridine-functionalized N-heterocyclic carbenes, demonstrating their catalytic activities in the transfer hydrogenation of ketones (Cheng et al., 2009).

Magnetic Properties

  • Magnetic Interaction Studies : Jung et al. (2009) explored the long-distance magnetic interactions in homodimetallic Cu(II) complexes, where tert-butyl 3-nitrobenzoate derivatives played a crucial role. These studies are significant for understanding magnetic properties in chemical compounds (Jung et al., 2009).

Future Directions

: MilliporeSigma - tert-Butyl 3-nitrobenzoate : PubChem - 4-Tert-butyl-3-nitrobenzoate

properties

IUPAC Name

tert-butyl 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFFYEGVQDWTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474798
Record name Tert-butyl 3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-nitrobenzoate

CAS RN

58656-99-8
Record name Tert-butyl 3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium t-butoxide (3.82 g, 32.30 mmol) is added to a solution of 3-nitrobenzoyl chloride (5.00 g, 26.94 mmol) in anhydrous THF (70 mL) and stirred under nitrogen for 2 hrs. The reaction mixture is concentrated in vacuo and partitioned between DCM and water. After separating the phases, the aqueous layer is back-extracted with ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered and then concentrated in vacuo. The crude product is purified on flash grade silica gel using 0-5% gradient of ethyl acetate in n-hexane. Fractions containing the product are combined, concentrated in vacuo, and then dried under high vacuum to provide the title compound as an oil (3.82 g, 17.1 mmol). 1H NMR (300 MHz, CDCl3) δ=1.63 (s, 9H); 7.62 (t, J=7.9 Hz, 1H); 8.29-8.41 (m, 2H); 8.78-8.80 (m, 1H). MS (Cl): [M+H]+ =224.
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3.82 g
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5 g
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70 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

t-Butyl 3-aminobenzoate ##STR105## A mixture of 3-nitrobenzoic acid (5 g, 30 mmol), di-tert-butyl dicarbonate (20 g, 92 mmol), and DMAP (0.84 g, 6.9 mmol) in THF (60 mL) was stirred at 23° C. for 2 d. The mixture was poured onto ice-water, basified with Na2CO3 and extracted with CH2Cl2 (×3). The combined organic extracts were washed with brine, the solvents evaporated in vacuo and the residue was purified by column chromatography upon silica gel using hexanes-EtOAc (95:5) as eluant to give t-butyl 3-nitrobenzoate (5.4 g, 24 mmol) as a colourless oil.
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5 g
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20 g
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0.84 g
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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